molecular formula C25H46N6O9 B125318 Glutamyl-lysyl-valyl-isoleucyl-serine CAS No. 142525-10-8

Glutamyl-lysyl-valyl-isoleucyl-serine

Cat. No. B125318
M. Wt: 574.7 g/mol
InChI Key: FJJRCFWNKDENMI-BGZMIMFDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Glutamyl-lysyl-valyl-isoleucyl-serine, also known as EKAVS, is a peptide that has gained significant attention in scientific research due to its potential applications in various fields. This peptide is composed of five amino acids, including glutamic acid, lysine, valine, isoleucine, and serine. In

Mechanism Of Action

The mechanism of action of Glutamyl-lysyl-valyl-isoleucyl-serine involves its ability to bind to specific receptors on the surface of immune cells. This binding triggers a cascade of cellular signaling events that ultimately lead to the activation of immune cells. Glutamyl-lysyl-valyl-isoleucyl-serine also stimulates the production of cytokines, which are signaling molecules that play a crucial role in the immune response.

Biochemical And Physiological Effects

Glutamyl-lysyl-valyl-isoleucyl-serine has been shown to have various biochemical and physiological effects. In addition to its immune-stimulating properties, Glutamyl-lysyl-valyl-isoleucyl-serine can also promote wound healing by stimulating the proliferation of skin cells. This peptide has also been found to have antioxidant properties, which can protect cells from oxidative damage.

Advantages And Limitations For Lab Experiments

One of the significant advantages of using Glutamyl-lysyl-valyl-isoleucyl-serine in lab experiments is its ability to stimulate the immune system without causing adverse effects. This peptide is also relatively easy to synthesize using SPPS. However, one of the limitations of using Glutamyl-lysyl-valyl-isoleucyl-serine is its relatively short half-life, which can limit its effectiveness in certain applications.

Future Directions

There are several future directions for the research of Glutamyl-lysyl-valyl-isoleucyl-serine. One area of interest is the potential use of this peptide in cancer immunotherapy. Glutamyl-lysyl-valyl-isoleucyl-serine has been shown to enhance the activity of immune cells, which could be useful in the treatment of cancer. Another area of interest is the development of more stable analogs of Glutamyl-lysyl-valyl-isoleucyl-serine, which could increase its effectiveness in various applications.
Conclusion:
In conclusion, Glutamyl-lysyl-valyl-isoleucyl-serine is a peptide that has significant potential in scientific research. Its ability to stimulate the immune system and promote wound healing makes it a promising candidate for various applications. With further research, Glutamyl-lysyl-valyl-isoleucyl-serine could have significant implications in the fields of immunology, cancer therapy, and wound healing.

Synthesis Methods

The synthesis of Glutamyl-lysyl-valyl-isoleucyl-serine can be achieved through solid-phase peptide synthesis (SPPS). This method involves the stepwise addition of amino acids to a growing peptide chain, which is attached to a solid support. The amino acids are protected by temporary functional groups to prevent unwanted reactions during the synthesis process. Once the peptide chain is complete, the temporary functional groups are removed, and the peptide is cleaved from the solid support.

Scientific Research Applications

Glutamyl-lysyl-valyl-isoleucyl-serine has been found to have various potential applications in scientific research. One of the significant applications is in the field of immunology. Glutamyl-lysyl-valyl-isoleucyl-serine has been shown to stimulate the immune system by activating T cells and promoting the production of cytokines. This peptide can also enhance the activity of natural killer cells, which are essential components of the innate immune system.

properties

CAS RN

142525-10-8

Product Name

Glutamyl-lysyl-valyl-isoleucyl-serine

Molecular Formula

C25H46N6O9

Molecular Weight

574.7 g/mol

IUPAC Name

(4S)-4-amino-5-[[(2S)-6-amino-1-[[(2S)-1-[[(2S,3S)-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C25H46N6O9/c1-5-14(4)20(24(38)29-17(12-32)25(39)40)31-23(37)19(13(2)3)30-22(36)16(8-6-7-11-26)28-21(35)15(27)9-10-18(33)34/h13-17,19-20,32H,5-12,26-27H2,1-4H3,(H,28,35)(H,29,38)(H,30,36)(H,31,37)(H,33,34)(H,39,40)/t14-,15-,16-,17-,19-,20-/m0/s1

InChI Key

FJJRCFWNKDENMI-BGZMIMFDSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)O)N

SMILES

CCC(C)C(C(=O)NC(CO)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)N

Canonical SMILES

CCC(C)C(C(=O)NC(CO)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)N

sequence

EKVIS

synonyms

EKVIS
Glu-Lys-Val-Ile-Ser
glutamyl-lysyl-valyl-isoleucyl-serine

Origin of Product

United States

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